what is [4-(phosphonomethyl)phenyl]methylphosphonic acid
what is [4-(phosphonomethyl)phenyl]methylphosphonic acid
An In-depth Technical Guide to [4-(phosphonomethyl)phenyl]methylphosphonic Acid
Introduction
[4-(phosphonomethyl)phenyl]methylphosphonic acid, also known by its synonym p-xylylenebis(phosphonic acid), is a structurally rigid organophosphorus compound featuring two phosphonic acid groups attached to a central benzene ring via methylene bridges. This symmetrical arrangement imparts unique properties that make it a molecule of significant interest in the fields of materials science and medicinal chemistry. The presence of two phosphonic acid moieties allows for strong and versatile coordination with a variety of metal ions, making it an excellent building block, or "linker," for the construction of highly ordered, porous materials known as Metal-Organic Frameworks (MOFs).[1][2] Furthermore, the bisphosphonate nature of the molecule suggests potential applications in the development of drug delivery systems, particularly for targeting bone tissue.[3]
This technical guide provides a comprehensive overview of [4-(phosphonomethyl)phenyl]methylphosphonic acid, detailing its physicochemical properties, synthesis and purification, key applications, and safety considerations. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile compound.
Physicochemical Properties
The physicochemical properties of [4-(phosphonomethyl)phenyl]methylphosphonic acid are summarized in the table below. While experimental data for some properties are available, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 4546-06-9 | [4] |
| Molecular Formula | C₈H₁₂O₆P₂ | [4] |
| Molecular Weight | 266.12 g/mol | [4] |
| Appearance | White to light yellow powder or crystalline solid | [4] |
| Melting Point | 280°C (literature) | [4] |
| Boiling Point | 624.4 ± 65.0 °C (Predicted) | [4] |
| Density | 1.659 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa₁ | 1.88 ± 0.10 (Predicted) | [4] |
| pKa₂ | (Predicted to be in the range of 5.3 to 7.2 for the second deprotonation of each phosphonic acid group) | [4] |
| Solubility | Soluble in water and common alcohols; poorly soluble in nonpolar organic solvents. | [5] |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show a singlet for the four aromatic protons of the benzene ring and a doublet for the four benzylic protons of the methylene groups, with coupling to the phosphorus atoms.
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and a signal for the benzylic carbons, with the latter showing coupling to the phosphorus atoms.
³¹P NMR: The phosphorus-31 NMR spectrum is a key characterization technique for this compound and is expected to show a single resonance, confirming the symmetrical nature of the molecule.[6] The chemical shift would be in the typical range for phosphonic acids.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the P=O stretching vibration (typically around 1200-1300 cm⁻¹) and broad absorptions for the P-OH stretching vibrations (in the range of 2500-3000 cm⁻¹ and 900-1000 cm⁻¹).[7][8]
Synthesis and Purification
The synthesis of [4-(phosphonomethyl)phenyl]methylphosphonic acid is typically achieved through a two-step process. The first step involves the formation of a phosphonate ester intermediate, commonly via the Michaelis-Arbuzov or Michaelis-Becker reaction. The second step is the hydrolysis of the ester to the final phosphonic acid.[5]
A common synthetic route starts from α,α'-dichloro-p-xylene and triethyl phosphite to form the tetraethyl ester intermediate, P,P'-(1,4-phenylenebis(methylene))bis-phosphonic acid, P,P,P',P'-tetraethyl ester. This ester is then hydrolyzed under acidic conditions to yield the desired product.[9]
Experimental Protocol: Synthesis of [4-(phosphonomethyl)phenyl]methylphosphonic Acid
Step 1: Synthesis of P,P'-(1,4-phenylenebis(methylene))bis-phosphonic acid, P,P,P',P'-tetraethyl ester
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add α,α'-dichloro-p-xylene (1 equivalent).
-
Add an excess of triethyl phosphite (approximately 2.5 equivalents).
-
Heat the reaction mixture to reflux (typically around 150-160 °C) and maintain for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
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Remove the excess triethyl phosphite and the ethyl chloride byproduct by distillation under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure tetraethyl ester.
Step 2: Hydrolysis to [4-(phosphonomethyl)phenyl]methylphosphonic Acid
-
To the purified tetraethyl ester from Step 1, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of all four ester groups.
-
After cooling, the product may precipitate from the solution. If not, the water and excess HCl can be removed under reduced pressure.
-
The crude phosphonic acid can be purified by recrystallization from water or an alcohol/water mixture to yield the final product as a white solid.
Applications
The unique structural and chemical properties of [4-(phosphonomethyl)phenyl]methylphosphonic acid make it a valuable compound in several areas of scientific research and development.
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers.[10] The rigid nature of the p-xylene backbone and the strong coordinating ability of the two phosphonic acid groups make [4-(phosphonomethyl)phenyl]methylphosphonic acid an ideal linker for the synthesis of robust and porous MOFs.[1] The phosphonate groups can coordinate to metal centers in various modes, leading to a diverse range of framework topologies. These phosphonate-based MOFs often exhibit high thermal and chemical stability, which is advantageous for applications in gas storage, separation, and catalysis.[2]
Drug Delivery
Bisphosphonates are a class of drugs known for their high affinity for hydroxyapatite, the primary mineral component of bone. This property has led to their extensive use in the treatment of bone disorders such as osteoporosis and Paget's disease. The bisphosphonate structure of [4-(phosphonomethyl)phenyl]methylphosphonic acid suggests its potential as a bone-targeting moiety in drug delivery systems. By conjugating therapeutic agents to this molecule, it may be possible to achieve targeted delivery to bone tissue, thereby increasing the local concentration of the drug and reducing systemic side effects.[3]
Reactivity and Coordination Chemistry
The reactivity of [4-(phosphonomethyl)phenyl]methylphosphonic acid is dominated by the two phosphonic acid groups. These groups are acidic and can be deprotonated to form phosphonate anions. The pKa values indicate that the first deprotonation occurs under strongly acidic conditions, while the second deprotonation of each phosphonic acid group occurs in the near-neutral pH range.[4]
The resulting phosphonate anions are excellent ligands for a wide range of metal ions. The coordination can occur in a monodentate, bidentate, or tridentate fashion, and the phosphonate groups can also act as bridging ligands between multiple metal centers. This versatile coordination behavior is the basis for the formation of diverse and stable metal-organic frameworks.[10]
Safety and Handling
[4-(phosphonomethyl)phenyl]methylphosphonic acid is classified as an irritant.[4] The safety data for the tetraethyl ester indicates that it may be harmful if swallowed and may cause skin, eye, and respiratory irritation. As a general precaution when handling this and other phosphonic acids, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
References
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Syntheses of hydroxymethylenebisphosphonic acid derivatives in different solvents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Understanding the structural properties of p-xylylenebis(triphenylphosphonium) cation under different pH and anion conditions. (2020). CrystEngComm, 22, 7704-7715. Retrieved from [Link]
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Phosphonic acid, P,P'-(1,4-phenylenebis(methylene))bis-, P,P,P',P'-tetraethyl ester. (n.d.). PubChem. Retrieved from [Link]
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Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. (2019). RSC Advances, 9(40), 23167-23172. Retrieved from [Link]
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Phosphonic acid: preparation and applications. (2017). Beilstein Journal of Organic Chemistry, 13, 2192-2217. Retrieved from [Link]
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Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. (2019). RSC Advances, 9(40), 23167-23172. Retrieved from [Link]
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Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. (2020). Molecules, 25(18), 4236. Retrieved from [Link]
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1,4-Phenylenebis(methylidyne)tetrakis(phosphonic acid): A New Building Block in Metal Organic Framework Synthesis. (2009). Inorganic Chemistry, 48(10), 4331-4341. Retrieved from [Link]
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Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. (2011). The Journal of Organic Chemistry, 76(7), 2296-2300. Retrieved from [Link]
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New isoreticular phosphonate MOFs based on a tetratopic linker. (2020). Dalton Transactions, 49(20), 6599-6603. Retrieved from [Link]
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phosphonic acid. (n.d.). NIST WebBook. Retrieved from [Link]
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Metal-free highly chemo-selective bisphosphorylation and deoxyphosphorylation of carboxylic acids. (2023). Chemical Science, 14(16), 4279-4286. Retrieved from [Link]
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Infrared Spectra of Some Organic Compounds of Group VB Elements. (n.d.). AMyD. Retrieved from [Link]
- Phosphorus-containing solid catalysts and reactions catalyzed thereby, including synthesis of p-xylene. (2021). Google Patents.
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Crystalline porous metal phosphonates derived from tetratopic phosphonic acid linker molecules. (2026). ResearchGate. Retrieved from [Link]
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31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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An ATR-FTIR study of different phosphonic acids in aqueous solution. (2025). ResearchGate. Retrieved from [Link]
- Mof, mof linkers and manufacturing method thereof. (2024). Google Patents.
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Delivery methods of bisphosphonates & bone tumors. (2021). Drug Design, Development and Therapy, 15, 5169-5182. Retrieved from [Link]
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31 Phosphorus NMR. (n.d.). Retrieved from [Link]
- Synthesis of mofs. (2013). Google Patents.
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